κ-Opioid Receptor Antagonist Potency: (R)-3-Methyl-Tic-Containing Analogue (8e) vs. Parent JDTic (3) and Nor-BNI (1)
In a direct head-to-head [³⁵S]GTPγS functional antagonism assay using cloned human opioid receptors expressed in CHO cells, the (R)-3-methyl-Tic-containing analogue 8e achieved a κ-receptor Ke of 0.03 ± 0.008 nM, compared to 0.02 ± 0.01 nM for the parent JDTic (3) and 0.05 ± 0.02 nM for nor-BNI (1). The 3-methyl substitution altered selectivity profiles: 8e exhibited 120-fold μ/κ selectivity and 28,500-fold δ/κ selectivity, versus 1,255-fold μ/κ and 3,830-fold δ/κ for the unsubstituted parent 3. Thus, while κ potency was maintained near the parent level, δ-selectivity improved by approximately 7.4-fold [1].
| Evidence Dimension | κ-opioid receptor functional antagonism (Ke) and selectivity ratios |
|---|---|
| Target Compound Data | 8e (R₄=CH₃, (R)-3-methyl-Tic analogue): Ke(κ) = 0.03 ± 0.008 nM; μ/κ = 120; δ/κ = 28,500 |
| Comparator Or Baseline | JDTic (3, unsubstituted Tic): Ke(κ) = 0.02 ± 0.01 nM; μ/κ = 1,255; δ/κ = 3,830; nor-BNI (1): Ke(κ) = 0.05 ± 0.02 nM; μ/κ = 520; δ/κ = 580 |
| Quantified Difference | 8e vs. 3: κ potency 1.5-fold lower (not statistically different given overlapping SEM), but δ/κ selectivity improved 7.4-fold (28,500 vs. 3,830); 8e vs. 1: κ potency 1.7-fold higher, δ/κ selectivity 49-fold higher |
| Conditions | [³⁵S]GTPγS binding assay, cloned human μ (DAMGO-stimulated), δ (DPDPE-stimulated), and κ (U69,593-stimulated) opioid receptors expressed in CHO cells |
Why This Matters
For κ-opioid antagonist development programs, the (R)-3-methyl-Tic scaffold delivers subnanomolar κ potency with substantially improved δ-selectivity over the unsubstituted Tic parent, which is critical for minimizing δ-mediated off-target effects.
- [1] Cueva JP, Cai TB, Mascarella SW, Thomas JB, Navarro HA, Carroll FI. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). J Med Chem. 2009;52(23):7463-7472. (Table 1: 8e vs. 3 vs. 1 comparisons) View Source
